molecular formula C10H13N B14680520 N-(1-Phenylpropylidene)methanamine CAS No. 29640-04-8

N-(1-Phenylpropylidene)methanamine

Cat. No.: B14680520
CAS No.: 29640-04-8
M. Wt: 147.22 g/mol
InChI Key: CXFYJBBNOVSOAD-UHFFFAOYSA-N
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Description

Methanamine, N-(1-phenylpropylidene)-, (Z)- is a chemical compound with the molecular formula C10H13N. It is an imine derivative, characterized by the presence of a methanamine group bonded to a phenylpropylidene moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-(1-phenylpropylidene)-, (Z)- typically involves the condensation reaction between methanamine and 1-phenylpropanal. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

Methanamine+1-PhenylpropanalMethanamine, N-(1-phenylpropylidene)-, (Z)-+Water\text{Methanamine} + \text{1-Phenylpropanal} \rightarrow \text{Methanamine, N-(1-phenylpropylidene)-, (Z)-} + \text{Water} Methanamine+1-Phenylpropanal→Methanamine, N-(1-phenylpropylidene)-, (Z)-+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(1-phenylpropylidene)-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanamine, N-(1-phenylpropylidene)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanamine, N-(1-phenylpropylidene)-, (Z)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-(phenylmethylene)-
  • Benzylamine, N-benzylidene-
  • N-Benzylidenebenzylamine

Uniqueness

Methanamine, N-(1-phenylpropylidene)-, (Z)- is unique due to its specific structural configuration and reactivity. The presence of the phenylpropylidene moiety imparts distinct chemical properties, making it a valuable compound in various applications.

Properties

CAS No.

29640-04-8

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-methyl-1-phenylpropan-1-imine

InChI

InChI=1S/C10H13N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

CXFYJBBNOVSOAD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC)C1=CC=CC=C1

Origin of Product

United States

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